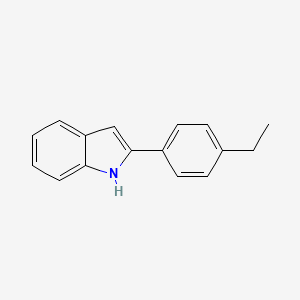

2-(4-ethylphenyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-11,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDSVIPOHXQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589584 | |

| Record name | 2-(4-Ethylphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88514-36-7 | |

| Record name | 2-(4-Ethylphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Functionalization of the 2 4 Ethylphenyl 1h Indole Core

Electrophilic Substitution Pathways on the Indole (B1671886) Ring System

The indole ring possesses two main regions of reactivity: the pyrrole (B145914) core (C2 and C3) and the benzenoid core (C4-C7). chim.it The inherent electronic properties of the bicyclic system dictate a general preference for reactions on the five-membered ring. chim.itresearchgate.net

The pyrrole portion of the indole nucleus is significantly more electron-rich than the benzene (B151609) portion, making it more susceptible to electrophilic attack. researchgate.net In an unsubstituted indole, the C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. chim.ituni-muenchen.de This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (Wheland intermediate) formed during the reaction, without disrupting the aromaticity of the benzene ring.

For 2-substituted indoles, such as 2-(4-ethylphenyl)-1H-indole, the C3 position remains the most reactive site for electrophilic substitution. chim.itsmolecule.com When the C3 position is available, electrophiles will preferentially add at this site. chim.itsmolecule.com Common electrophilic substitution reactions applicable to the this compound core include halogenation, formylation, and acylation, primarily targeting the C3 position. Should the C3 position be blocked, functionalization can be directed to the C2-substituent or the N1 position, although this is less common for simple electrophilic additions. chim.it

Table 1: Representative Electrophilic Substitution Reactions on 2-Arylindoles

| Reaction Type | Typical Reagents | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction (Formylation) | POCl₃, DMF | C3 | Indole-3-carbaldehyde | smolecule.com |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C3 | 3-Acylindole | uni-muenchen.de |

| Sulfenylation | Hetaryl thiols, TFA/DMSO | C3 | 3-Thioether indole | chim.it |

| Acetoxylation | Carboxylic acid, Ag₂CO₃, Pd(OAc)₂ | C3 | C3-Acetoxylated indole | chim.it |

| Selanylation | Diorganoyl diselenides, Ag₂SO₄ | C3 | 3-Selanylindole | rsc.org |

Direct functionalization of the benzenoid C4–C7 positions of the indole ring via classical electrophilic substitution is challenging due to the overwhelming reactivity of the pyrrole ring. chim.itresearchgate.net Achieving site-selectivity on the six-membered ring typically requires advanced synthetic strategies that override the intrinsic reactivity. chim.itresearchgate.net

A primary approach involves the installation of a directing group (DG) onto the indole, commonly at the N1 position. chim.itresearchgate.net This DG coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond on the benzenoid ring and facilitating its activation. The choice of DG and catalyst system is crucial for controlling the regioselectivity. For example:

An N-pivaloyl group has been used to direct Rh-catalyzed alkenylation to the C7 position. chim.it

An N-P(O)tBu₂ group can direct Cu-catalyzed arylation to the C6 position and Pd-catalyzed arylation to the C7 position. mdpi.comresearchgate.net

Blocking the C3 position with a pivaloyl group can enable functionalization at the C4 position. acs.org

These methods have become powerful tools for accessing previously hard-to-reach positions on the indole scaffold, enabling the synthesis of highly decorated derivatives. chim.itthieme-connect.com The selective functionalization of C5 and C6 remains particularly difficult due to their remote locations from common directing group attachment points. thieme-connect.com

Directed C-H Functionalization Strategies for Site-Selectivity

Building upon the concept of directing groups, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for modifying the this compound core with high precision. nih.govacs.org These strategies enable the formation of C-C and C-X bonds at positions that are unreactive under classical conditions. chim.it

The C6 position of indole is one of the most challenging to functionalize selectively. nih.gov A significant breakthrough in this area involves a dual directing group strategy. thieme-connect.comacs.orgbath.ac.uk This approach utilizes a primary directing group on the indole nitrogen, such as a pyrimidinyl group, to facilitate initial C2-cyclometalation with a ruthenium catalyst. acs.orgbath.ac.uk Crucially, a second, ancillary directing group, typically an ester installed at the now less-reactive C3 position, is essential to steer the catalyst toward the remote C6-H bond. acs.orgbath.ac.uk

This methodology enables remote C6-alkylation with yields of up to 92%. acs.orgbath.ac.uk The reaction proceeds via a proposed C2-cyclometalation/remote σ-activation pathway, as supported by deuterium (B1214612) incorporation studies and computational calculations. acs.org A one-pot procedure that first installs the C3-ester and then proceeds with the C6-alkylation has also been developed, enhancing the synthetic utility of this strategy. acs.orgbath.ac.uk

Table 2: Examples of Remote C6-Selective Ruthenium-Catalyzed C-H Alkylation

| Indole Substrate | Alkyl Halide | Key Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Pyrimidinyl, C3-CO₂Me Indole | t-Butyl bromoacetate | [Ru(p-cymene)Cl₂]₂, AgSbF₆, KOAc | C6-alkylated product | 92 | bath.ac.uk |

| N-Pyrimidinyl, C3-CO₂Me Indole | Methyl α-bromoisobutyrate | [Ru(p-cymene)Cl₂]₂, AgSbF₆, KOAc | C6-alkylated product with quaternary center | 72 | bath.ac.uk |

| N-Pyrimidinyl, C3-CO₂Me Indole | 2-Bromo-1-phenylethan-1-one | [Ru(p-cymene)Cl₂]₂, AgSbF₆, KOAc | C6-functionalized α-bromo ketone product | 55 | bath.ac.uk |

The 2-aryl substituent in this compound provides a handle for intramolecular reactions, leading to the construction of complex, fused polycyclic systems. The indole N-H can act as a transient directing group, facilitating C-H activation at the ortho position of the 2-aryl ring, which can then react with a suitable coupling partner. snnu.edu.cn

Key examples of such transformations include:

Rhodium(III)-catalyzed annulation: N-unprotected 2-arylindoles can react with partners like quinone monoacetals or iodonium (B1229267) ylides. snnu.edu.cnrsc.org These reactions can yield thieme-connect.comacs.orgnsf.gov-bridged carbocycles or, depending on the solvent, either indolo[2,1-a]isoquinoline or benzo[a]carbazole derivatives. snnu.edu.cnrsc.org

Rhodium(III)-catalyzed amidation: Reaction with dioxazolones leads to a C-H amidation/intramolecular cyclization cascade, providing a direct route to indolo[1,2-c]quinazolines. nsf.gov

Palladium-catalyzed intramolecular arylation: An effective strategy for synthesizing medium-sized rings involves the Pd-catalyzed oxidative coupling of an indole C-H bond with an attached aryl group. chim.it

Nickel-catalyzed direct arylation: Imines derived from 2-aminoaryl precursors can undergo nickel-catalyzed intramolecular C-H arylation with aryl chlorides to efficiently produce diverse 2-arylindoles. acs.org

These cyclization reactions are powerful methods for rapidly building molecular complexity from the 2-arylindole scaffold. rsc.orgnsf.gov

Table 3: Examples of Intramolecular Cyclization Involving the 2-Arylindole Core

| Reaction Type | Catalyst System | Coupling Partner | Resulting Scaffold | Reference |

|---|---|---|---|---|

| [4+2] Annulation | Rh(III) | Quinone Monoacetals | thieme-connect.comacs.orgnsf.gov-Bridged Carbocycles | snnu.edu.cn |

| C-H Amidation/Cyclization | Rh(III) | Dioxazolones | Indolo[1,2-c]quinazolines | nsf.gov |

| Switchable [4+2] Annulation | Rh(III) | Iodonium ylides | Indolo[2,1-a]isoquinolines or Benzo[a]carbazoles | rsc.org |

| Oxidative Annulation | Rh(III) | Alkynes | Indolo[2,1-a]isoquinolines | nih.gov |

Mechanistic Insights into Bond Formation and Cleavage in Indole Reactivity

Understanding the mechanisms of bond formation and cleavage is fundamental to controlling the reactivity of the this compound core.

Bond Formation:

Electrophilic Aromatic Substitution: The mechanism for C3-functionalization involves the attack of the electron-rich C3 position on an electrophile, forming a resonance-stabilized cationic intermediate (sigma complex). rsc.org Subsequent deprotonation restores aromaticity and yields the C3-substituted product. rsc.org

Concerted Metalation-Deprotonation (CMD): In many directed C-H activation reactions, particularly those catalyzed by palladium, a CMD mechanism is proposed. chim.it This involves a single transition state where the C-H bond is broken with the assistance of an external base, and the new metal-carbon bond is formed simultaneously. chim.it

C2-Cyclometalation/Remote σ-Activation: For the C6-functionalization discussed earlier, the mechanism involves initial coordination of the N-directing group to the metal center (e.g., Ruthenium), followed by C-H activation at the C2 position to form a five-membered cyclometalated intermediate. acs.orgbath.ac.uk The ancillary directing group at C3 then facilitates a remote σ-activation of the C6-H bond, leading to functionalization. acs.org

Radical Pathways: Some transformations may involve radical intermediates. rsc.orgnih.gov For instance, certain oxidative couplings can be initiated by a single-electron transfer (SET) from the electron-rich indole to an oxidant, generating an indole radical cation that undergoes further reaction. rsc.orgnih.gov

Bond Cleavage: The robust indole ring can also undergo strategic bond cleavage, most notably of the C2-C3 bond. sioc-journal.cn This transformation often proceeds via oxidative pathways and serves as a powerful method for converting indoles into other valuable scaffolds, such as 2-aminoarylphenones or quinazolinones. rsc.orgrsc.org The mechanism can involve several steps:

Initial oxidation or oxygenation at the C2-C3 double bond, potentially forming a peroxide or dioxetane intermediate. rsc.org

Homolytic cleavage of a peroxide bond can generate radical intermediates. rsc.org

Rearrangement and further cleavage, which can result in the extrusion of the C2 carbon, sometimes as carbon dioxide, and the formation of new C-C and C-O bonds. rsc.org

These cleavage reactions represent a significant dearomatization process, demonstrating the versatility of the indole core beyond simple substitution and functionalization. sioc-journal.cnrsc.org

Table of Mentioned Chemical Compounds

Deuterium Exchange Studies for Mechanistic Elucidation in Indole Transformations

Deuterium exchange studies serve as a powerful and indispensable tool in physical organic chemistry for elucidating the mechanisms of complex chemical transformations. In the context of the this compound core and related indole structures, hydrogen-deuterium (H/D) exchange experiments are crucial for probing reaction pathways, identifying reactive intermediates, determining the reversibility of reaction steps, and understanding the regioselectivity of C-H bond functionalization. researchgate.netacs.orgrsc.org By strategically introducing a deuterium source into a reaction, chemists can track the fate of specific hydrogen atoms, providing direct evidence for proposed mechanistic steps that would otherwise be inferred indirectly.

The indole nucleus possesses several C-H bonds with varying acidities and reactivities. The C3-H bond is generally the most acidic and susceptible to electrophilic substitution, followed by the N-H, C2-H, and then the C-H bonds on the benzene ring. worktribe.comosti.gov This inherent reactivity can be modulated by transition metal catalysts, and H/D exchange studies are instrumental in revealing the nature of this modulation.

Probing Reversible C-H Activation with Deuterium Labeling

A common application of deuterium exchange is to establish the reversibility of a C-H activation step, which is often the rate-determining step in many catalytic cycles. In transformations involving 2-arylindoles, deuterium incorporation from a deuterated solvent or reagent into the starting material or product at specific positions is considered strong evidence for a reversible concerted metalation-deprotonation (CMD) or related C-H activation pathway.

For instance, in a rhodium(III)-catalyzed annulation of N-unprotected 2-arylindoles, a deuterium-labeling experiment was conducted using D₂O as the deuterium source. snnu.edu.cn The analysis of the product revealed a significant 78% deuterium incorporation at the ortho-position of the 2-phenyl ring. snnu.edu.cn This finding strongly implies that the initial C(phenyl)-H activation step is reversible. snnu.edu.cn Similarly, in a ruthenium(II)-catalyzed annulation reaction, subjecting the starting materials to deuterated conditions resulted in approximately 50% deuterium exchange at both the ortho-positions of the C2-phenyl ring and the C3-position of the heterocyclic core. rsc.org This observation points to reversible C-H activation occurring at multiple sites during the catalytic process. rsc.org

| Catalyst System | Substrate Type | Deuterium Source | Site of D-incorporation | Mechanistic Implication | Reference |

| Rh(III) complex | 2-Arylindole | D₂O | ortho-position of 2-phenyl ring | Reversible C-H activation at the phenyl group | snnu.edu.cn |

| Ru(II) complex | 2-Aryl-pyrimidinone | Allyl alcohol/D₂O | ortho-position of 2-phenyl ring and C3 of pyrimidinone | Reversible C-H activation at two distinct sites | rsc.org |

Catalyst-Controlled Regioselectivity

Deuterium exchange studies are also pivotal in understanding and demonstrating how a catalyst can override the intrinsic reactivity of a substrate to achieve otherwise difficult functionalizations. The C2-position of the indole ring is typically less reactive than the C3-position. worktribe.com However, specific catalytic systems have been developed to target the C2-position, and H/D exchange provides a clear method to probe this selectivity.

A directing-group-free, palladium-catalyzed method has been developed that achieves selective deuteration at the C2-position of indoles using deuterated acetic acid (CD₃CO₂D). acs.orgworktribe.com A key control experiment demonstrated that in the absence of the palladium catalyst, deuteration occurs exclusively at the more reactive C3-position, consistent with a standard acid-mediated electrophilic substitution mechanism. worktribe.com The ability of the palladium catalyst to facilitate H/D exchange specifically at C2 reveals a distinct, catalyst-mediated pathway, likely involving an oxidative addition or CMD mechanism at the C2-H bond. acs.orgworktribe.com This programmable deuteration, where different positions (C2, C3, or both) can be labeled by simply modifying the catalytic conditions, underscores the power of transition metals to tune the regiochemical outcome of C-H functionalization. acs.org

| Condition | Deuterium Source | Primary Deuteration Site | Proposed Mechanism | Reference |

| Pd(OAc)₂ catalyst, 120 °C | CD₃CO₂D | C2 (and C3) | Palladium-catalyzed C-H activation | acs.orgworktribe.com |

| No Catalyst, 80 °C | CD₃CO₂D | C3 only | Acid-mediated electrophilic substitution | acs.orgworktribe.com |

| Cu(OTf)₂, 80 °C | D₂O | C3 preference | Lewis acid-catalyzed exchange | osti.gov |

| Electrophotocatalysis | D₂O | C2 and C3 | Single Electron Transfer (SET) to form radical anion | chinesechemsoc.orgchinesechemsoc.org |

Differentiating Between Mechanistic Pathways

When multiple mechanistic pathways are plausible for a given transformation, deuterium labeling can provide the necessary evidence to favor one over the others. For example, in a copper-catalyzed C-H functionalization of unprotected indoles with a donor-acceptor carbene, a key question was whether the reaction proceeded through a cyclopropane (B1198618) intermediate. core.ac.uk To investigate this, an experiment was performed with indole deuterated at the C3 position. core.ac.uk The observation of H/D scrambling in the final product was inconsistent with a simple cyclopropanation and subsequent ring-opening pathway. core.ac.uk This result suggested a more complex mechanism involving proton shuttling, possibly mediated by adventitious water, which was supported by DFT calculations. core.ac.uk

These studies collectively demonstrate that deuterium exchange is not merely for synthesizing labeled compounds but is a fundamental technique for gaining deep mechanistic insight. By observing the position and extent of deuterium incorporation in molecules like this compound, researchers can map the intricate steps of catalytic cycles, confirm the role of intermediates, and rationally design more efficient and selective synthetic methods.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of each hydrogen atom and their spatial relationships with neighboring protons. The expected ¹H NMR spectrum of 2-(4-ethylphenyl)-1H-indole would display distinct signals corresponding to the ethyl group, the aromatic protons on both the phenyl and indole (B1671886) rings, and the indole N-H proton.

The ethyl group protons are anticipated to appear in the aliphatic region. The methyl (CH₃) protons would likely produce a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons, while the methylene protons would appear as a quartet from coupling with the methyl protons.

The aromatic region of the spectrum is expected to be more complex. The protons on the 4-substituted phenyl ring would appear as two distinct doublets, characteristic of a para-substituted system. The protons of the indole ring system (at positions 3, 4, 5, 6, and 7) would each produce unique signals, with their chemical shifts and coupling patterns determined by their position on the heterocyclic ring. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, and its position can be sensitive to solvent and concentration. ipb.pt

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~7.6 |

| Ethyl -CH₂- | ~2.7 | Quartet (q) | ~7.6 |

| Indole H-3 | ~6.7 | Singlet/Doublet | - |

| Indole H-4, H-5, H-6, H-7 | ~7.0 - 7.7 | Multiplet (m) | - |

| Phenyl H-2', H-6' | ~7.6 | Doublet (d) | ~8.2 |

| Phenyl H-3', H-5' | ~7.3 | Doublet (d) | ~8.2 |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, a total of 12 distinct signals are expected in the ¹³C NMR spectrum, accounting for the 16 carbon atoms (with four pairs of equivalent carbons in the para-substituted phenyl ring and the indole structure).

The two aliphatic carbons of the ethyl group would appear at the most upfield positions. The remaining ten signals would be in the aromatic region, corresponding to the carbons of the phenyl and indole rings. The chemical shifts of these carbons provide insight into their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂- | ~29 |

| Indole C-3 | ~100 |

| Indole C-4, C-5, C-6, C-7 | ~110 - 129 |

| Phenyl C-2', C-3', C-5', C-6' | ~125 - 129 |

| Indole C-3a, C-7a | ~129 - 138 |

| Phenyl C-1' | ~130 |

| Indole C-2 | ~139 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.pt

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group and among the adjacent protons on the indole ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt This would be instrumental in confirming the connection between the ethyl-substituted phenyl ring and the C-2 position of the indole core. For example, correlations would be expected between the phenyl protons (H-2'/H-6') and the indole carbon C-2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. chemguide.co.uk For this compound (C₁₆H₁₅N), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an exact mass of 221.1204, consistent with the calculated value. manchesterorganics.com

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺•) with an m/z value of 221. chemguide.co.uk This energetically unstable ion undergoes fragmentation to produce smaller, more stable charged fragments. chemguide.co.uk A primary and highly characteristic fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage. This results in a highly stable benzylic cation fragment at m/z 206, which would likely be a prominent peak in the spectrum. Further fragmentation of the indole and phenyl rings would produce additional characteristic ions. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion | Description |

|---|---|---|

| 221 | [C₁₆H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 206 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would show characteristic absorption bands confirming the key structural features.

The most distinct peak would be the N-H stretching vibration of the indole ring, typically appearing as a sharp band around 3400 cm⁻¹. researchgate.net The spectrum would also feature C-H stretching vibrations; those from the aromatic rings (phenyl and indole) are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹. Finally, the presence of the aromatic rings is confirmed by characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.czresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (Ethyl) |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. This technique would yield the exact bond lengths, bond angles, and torsion angles of this compound.

An X-ray crystallographic analysis would likely show that the indole ring system is essentially planar. nih.gov A key parameter of interest would be the dihedral angle between the plane of the indole ring and the plane of the 4-ethylphenyl ring, which indicates the degree of twisting between the two aromatic systems. nih.govmdpi.com Furthermore, the analysis would reveal the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions. For indole-containing compounds, intermolecular hydrogen bonding between the N-H group of one molecule and a suitable acceptor on an adjacent molecule is a common and important feature that stabilizes the crystal structure. researchgate.netgrowingscience.com

Table 5: Structural Parameters Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry and arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Dihedral Angles | Describes the twist between the indole and phenyl ring systems. |

Crystal System and Space Group Analysis

There is no available crystallographic data from X-ray diffraction studies for this compound in the searched scientific literature. Therefore, information regarding its crystal system (e.g., monoclinic, orthorhombic) and space group remains undetermined. Analysis of related but distinct molecules, such as 2-(4-fluorophenyl)-3-methyl-1H-indole, reveals a monoclinic crystal system, but this cannot be assumed for the title compound.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

A specific analysis of the intra- and intermolecular interactions for this compound is not available. For many indole derivatives, the packing in the solid state is governed by a combination of hydrogen bonds involving the indole N-H group and weaker interactions like C-H···π stacking. The N-H group typically acts as a hydrogen bond donor. The aromatic rings of the indole and the ethylphenyl substituent provide ample opportunity for π-π stacking and C-H···π interactions, which would be crucial in stabilizing the crystal lattice. However, without experimental structural data, the specific nature, geometry, and prevalence of these interactions for this compound remain speculative.

Vibrational and Electronic Profiles for Spectroscopic Fingerprinting

Specific experimental or theoretical vibrational and electronic spectra for this compound are not documented in the searched literature. The spectroscopic fingerprint of a molecule is unique and determined by its precise structure and the vibrations and electronic transitions it can undergo.

For the parent indole molecule, characteristic FT-IR bands include a prominent N-H stretching vibration around 3400 cm⁻¹ and aromatic C=C stretching vibrations between 1450 cm⁻¹ and 1620 cm⁻¹. Raman spectra of indole show characteristic ring breathing modes around 760 cm⁻¹ and 1010 cm⁻¹. The electronic (UV-Vis) spectrum of indole in a nonpolar solvent typically displays absorption bands around 260-290 nm.

The presence of the 2-(4-ethylphenyl) substituent would be expected to shift these characteristic peaks and introduce new ones. For instance, C-H stretching and bending vibrations from the ethyl group would appear in the FT-IR and Raman spectra. The extended conjugation between the indole and phenyl rings would likely cause a bathochromic (red) shift in the UV-Vis absorption maxima compared to unsubstituted indole. However, precise peak positions and absorption maxima are not available.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

While DFT is a powerful method used to investigate the electronic structure and reactivity of molecules, specific studies applying this theory to 2-(4-ethylphenyl)-1H-indole have not been identified in the searched literature. Such a study would typically involve the following analyses:

Geometry Optimization and Conformational Analysis of Molecular Structures

A computational study would begin by optimizing the geometry of the this compound molecule to find its most stable three-dimensional structure (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would also be performed to identify different spatial arrangements of the ethylphenyl group relative to the indole (B1671886) ring and determine the most stable conformer. However, no published optimized structural parameters for this specific molecule were found.

Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energies and Spatial Distributions

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. Specific HOMO/LUMO energy values and distribution maps for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Maps for Identifying Reactivity Sites

MEP maps are visual tools used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. They illustrate the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. An MEP analysis would reveal the reactive centers of this compound, but specific MEP maps for this compound have not been published.

Mulliken Charge and Hirschfeld Charge Distribution Analyses

Mulliken and Hirshfeld population analyses are methods used to calculate the partial atomic charges on each atom within a molecule. These charges provide insight into the electronic distribution and are useful for understanding a molecule's reactivity and intermolecular interactions. While these are standard computational analyses, the results of such calculations for this compound are not documented in the available sources.

Theoretical Prediction and Assignment of Vibrational Wavenumbers

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies of the fundamental vibrational modes of a molecule. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions, such as stretching, bending, and torsion. A theoretical vibrational spectrum for this compound has not been found in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra Simulation

TD-DFT is a computational method used to calculate the excited states of molecules, allowing for the simulation of electronic absorption spectra (UV-Vis). This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the promotion of an electron from the HOMO to the LUMO or other molecular orbitals. Such simulations are valuable for interpreting experimental spectra. However, no TD-DFT studies or simulated UV-Vis spectra for this compound were identified.

Quantum Chemical Modeling of Photophysical and Photochemical Properties of Indole Derivatives

Quantum chemical modeling is essential for understanding the behavior of indole derivatives upon interaction with light. The indole chromophore, a key component of the amino acid tryptophan, has been the subject of considerable theoretical and experimental interest due to its environmental sensitivity and role as a fluorescence marker in biological systems. iisertirupati.ac.in Computational methodologies, such as time-dependent density functional theory (TDDFT), are employed to investigate the photophysical and photochemical properties of these molecules. computational-quantum.com

The photophysics of indole and its derivatives are complex due to the presence of three close-lying excited electronic states. iisertirupati.ac.incomputational-quantum.com The absorption spectrum of indole in the ultraviolet region is primarily governed by two ππ* excited states, known as La and Lb. nih.govnih.gov These states are nearly degenerate in energy, which makes vibronic coupling effects extremely important in their photophysics and photochemistry. iisertirupati.ac.incomputational-quantum.com

Vibronic coupling refers to the interaction between electronic states and vibrational motion within a molecule. In indole derivatives, this coupling between the La and Lb states can significantly influence the molecule's electronic spectrum and excited-state dynamics. ru.nldlr.de Theoretical calculations can model these interactions and predict their impact on properties like the orientation of the transition dipole moment (TDM). dlr.de For instance, the geometry change upon electronic excitation causes a rotation of the molecule's inertial axes. ru.nlscispace.com Computational models like the Franck-Condon-Herzberg-Teller approximation are used to calculate the absorption and emission spectra, taking into account these vibronic coupling effects. ru.nl

| State | Character | Key Computational Descriptors |

| S0 | Ground State | Optimized geometry, vibrational frequencies |

| S1 (1Lb) | π → π | Vertical excitation energy, oscillator strength, transition dipole moment orientation |

| S2 (1La) | π → π | Vertical excitation energy, oscillator strength, transition dipole moment orientation |

| - | πσ* | Dissociative character along the N-H bond |

This table presents a simplified overview of the key electronic states and their descriptors that are typically analyzed in computational studies of indole derivatives.

Understanding the photochemical behavior of indole derivatives requires the exploration of their excited state potential energy surfaces (PES). The PES represents the energy of the molecule as a function of its geometry. Minima on the PES correspond to stable or metastable states, while transition states represent energy barriers between them. acs.orgresearchgate.net

Computational methods are used to calculate one-dimensional cuts of the excited state PES along important vibrational modes, such as the N-H stretching coordinate. iisertirupati.ac.incomputational-quantum.com These calculations can reveal reaction pathways for photochemical processes like N-H bond dissociation. computational-quantum.com For the parent indole molecule, the πσ* excited state is known to be dissociative along the N-H bond. The presence of substituents, such as the 4-ethylphenyl group in this compound, can modify the shape of the PES and potentially introduce a barrier to dissociation. Conical intersections, which are points where two electronic states become degenerate, are also critical features of the PES that can provide efficient pathways for non-radiative decay back to the ground state. ru.nlresearchgate.net

Mechanistic Computational Studies for Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving indole derivatives. researchgate.netcopernicus.org Density Functional Theory (DFT) is a common method used to model reaction pathways, identify intermediates and transition states, and calculate reaction energies. researchgate.net

By mapping the potential energy surface, computational chemists can identify the transition state (TS) for a given reaction step. The TS is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the TS is the activation energy or reaction barrier, which determines the reaction rate.

For example, in the synthesis of 2-arylindoles, computational studies can be used to investigate the mechanism of transition metal-catalyzed reactions. mdpi.comnih.gov These studies can help to understand the role of the catalyst and ligands in facilitating the reaction and to predict the regioselectivity of C-H functionalization. nih.gov Similarly, for reactions like the Friedel-Crafts hydroxyalkylation between indole derivatives and aldehydes, DFT calculations can determine the energy profile of the reaction, showing that the formation of intermediates and final products is energetically favorable. researchgate.net

| Reaction Step | Computational Method | Calculated Property | Significance |

| Reactant Complex Formation | DFT | Binding Energy | Determines initial association of reactants |

| Transition State | DFT, IRC | Activation Energy, Vibrational Frequencies | Determines the rate of the reaction |

| Intermediate Formation | DFT | Relative Stability | Identifies stable species along the pathway |

| Product Formation | DFT | Reaction Enthalpy/Free Energy | Determines the overall thermodynamic favorability |

This table outlines the typical computational approach to analyzing a reaction mechanism, providing key insights at each stage.

Kinetic isotope effects (KIEs) provide detailed information about the transition state of a reaction. The KIE is the ratio of the reaction rate for a molecule with a lighter isotope (e.g., hydrogen) to the rate for a molecule with a heavier isotope (e.g., deuterium) at the same position. Computational studies can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both isotopic forms. ic.ac.uk

These calculations can be used to understand how structural changes, such as the introduction of substituents on the indole ring, influence the KIE and the nature of the transition state. ic.ac.uk For reactions involving proton transfer, the solvent kinetic isotope effect (SKIE), where the reaction is carried out in D₂O instead of H₂O, can also be computationally modeled to provide mechanistic insights. acs.orgnih.gov Inverse SKIEs (where the rate is faster in D₂O) can be indicative of a pre-equilibrium step before the rate-limiting step. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Molecular Interactions

While quantum chemical calculations are excellent for studying the electronic properties and reactivity of single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational flexibility and interactions with their environment. acs.orgresearchgate.net

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, providing a dynamic picture of the molecule's behavior. For this compound, MD simulations can be used to explore the rotational freedom around the single bond connecting the indole and phenyl rings, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are particularly useful for studying the interactions of molecules with solvents or biological macromolecules like proteins. nih.govmdpi.com For instance, docking studies, which are a form of computational modeling, can predict the preferred binding mode of 2-arylindoles within the active site of an enzyme. nih.gov Subsequent MD simulations can then be used to assess the stability of the predicted binding pose and to analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in elucidating the key molecular features that govern their desired biological effects, thereby guiding the rational design of more potent and selective molecules.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of new, unsynthesized compounds. These models not only save significant time and resources in the drug development pipeline but also provide valuable insights into the mechanism of action at a molecular level.

Detailed Research Findings in QSAR Studies of 2-Phenylindole (B188600) Derivatives

Research into the QSAR of 2-phenylindole derivatives has been particularly focused on their potential as anticancer agents. benthamdirect.com Studies have demonstrated that these compounds can exhibit significant cytotoxicity against various cancer cell lines, and QSAR models have been successfully developed to predict this activity.

One notable study focused on a series of 43 2-phenylindole derivatives and their anticancer activity against the human breast cancer cell line MDA-MB-231. researchgate.net In this research, a variety of molecular descriptors were calculated to represent the structural features of the compounds. These descriptors fall into several categories, including:

Topological Indices (TIs): These are numerical values derived from the graph representation of a molecule, encoding information about its size, shape, branching, and connectivity. Both topostructural (TS) and topochemical (TC) indices have been employed. benthamdirect.com

Atom Pairs (APs): These descriptors are based on the counts of different pairs of atoms separated by a certain number of bonds, providing information about the substructural features of the molecule. researchgate.net

Using these descriptors, researchers have developed robust QSAR models employing statistical methods such as ridge regression. benthamdirect.com These models have shown high predictive power, indicating a strong correlation between the calculated descriptors and the observed anticancer activity. researchgate.net The quality of these QSAR models is often comparable or even superior to more computationally intensive methods like Comparative Molecular Field Analysis (CoMFA). researchgate.net

The following interactive data table provides an illustrative example of the type of data used in a QSAR study of 2-phenylindole derivatives. It includes a selection of compounds, their observed biological activity (pIC50), and some of the key molecular descriptors that could be used to build a predictive QSAR model.

Interactive Data Table: QSAR Data for 2-Phenylindole Derivatives

| Compound | R1 | R2 | R3 | pIC50 | Topological Index (Example) | Atom Pair Descriptor (Example) |

| 2-phenyl-1H-indole | H | H | H | 6.37 | 3.45 | 12.8 |

| 5-methoxy-2-phenyl-1H-indole | OCH3 | H | H | 6.59 | 3.62 | 13.5 |

| 5-fluoro-2-phenyl-1H-indole | F | H | H | 6.55 | 3.48 | 13.1 |

| This compound | H | H | H (on indole), 4-ethyl on phenyl | ~6.8 (Predicted) | 3.71 | 14.2 |

| 2-(4-chlorophenyl)-1H-indole | H | H | H (on indole), 4-chloro on phenyl | 7.01 | 3.55 | 13.9 |

Note: The pIC50 value for this compound is a hypothetical predicted value based on general QSAR trends for this class of compounds, as specific experimental data for this exact compound was not found in the reviewed literature. The descriptor values are also illustrative to demonstrate the concept.

The successful application of QSAR modeling to the 2-phenylindole class of compounds, including the conceptual framework for a molecule like this compound, underscores the power of computational chemistry in modern drug design. These models serve as a critical bridge between chemical structure and biological function, enabling the efficient exploration of chemical space and the prioritization of synthetic targets with the highest probability of success.

Advanced Applications and Future Research Directions

Role of 2-(4-ethylphenyl)-1H-indole Derivatives in Advanced Materials Science

The intrinsic electronic and photophysical properties of the indole (B1671886) ring system make it a privileged scaffold for the creation of novel functional materials. bohrium.com The introduction of an ethylphenyl group at the C2-position can further modulate these properties, opening avenues for applications in optoelectronics and polymer science.

Indole derivatives, particularly 2-arylindoles, are recognized for their promising luminescent and optoelectronic properties. bohrium.combeilstein-journals.org Research into these compounds has demonstrated their potential as emitters in organic light-emitting diodes (OLEDs) and as fluorescent probes. bohrium.com The photophysical characteristics, such as emission color and quantum yield, can be finely tuned by modifying the substituents on the indole and aryl rings. researchgate.net

For instance, studies on various 2-arylindoles have shown that they can exhibit strong emission from green to red wavelengths with quantum yields reaching up to 60% in solution. researchgate.net The incorporation of different functional groups allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing efficient optoelectronic devices. mdpi.com Some indole derivatives exhibit aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the aggregated or solid state, making them suitable for high-performance OLEDs and sensitive bioprobes. bohrium.com Theoretical and experimental studies on gold(I) complexes containing indole-based ligands have revealed that the luminescence can originate from ligand-to-ligand charge-transfer (LLCT) or intraligand charge-transfer (ILCT) transitions, highlighting the versatility of the indole scaffold in designing phosphorescent materials. csic.esrsc.org

Table 1: Optoelectronic Properties of Selected Indole Derivatives

| Compound Class | Emission Type | Wavelength Range | Quantum Yield (Φ) | Potential Application | Source(s) |

|---|---|---|---|---|---|

| 2-Arylindoles | Fluorescence | Green to Red | Up to 60% | OLEDs, Fluorescent Probes | researchgate.net |

| Indolo[3,2-b]indoles | Thermally Activated Delayed Fluorescence (TADF) | Tunable (Visible) | High Efficiency | High-Efficiency OLEDs | acs.org |

| Gold(I)-Indole Complexes | Phosphorescence (LLCT/ILCT) | Varies | Not specified | Phosphorescent Emitters | csic.esrsc.org |

This table presents a summary of properties for classes of indole derivatives to illustrate the potential of this compound analogues.

The indole nucleus is a valuable building block for the synthesis of advanced functional polymers. nih.gov Its incorporation into polymer chains can impart desirable thermal, mechanical, and electronic properties. Research has focused on creating indole-based polymers for applications ranging from high-performance plastics to organic conductors. rsc.orgbridgew.edu

Table 2: Properties of Indole-Based Polymers

| Polymer Type | Monomers | Key Properties | Potential Application | Source(s) |

|---|---|---|---|---|

| Poly(N-arylene diindolylmethane)s | 3,3′-diindolylmethane, difluoro monomers | High molecular weight (up to 389,200), Td > 377 °C, electrochemically active | Cross-linked films, functional materials | rsc.orgresearchgate.net |

| Indole-Based Aromatic Polyesters | Indole-based dicarboxylates, aliphatic diols | High Tg (65–113 °C), amorphous, good thermal stability | High-performance plastics | nih.gov |

This table summarizes findings for different indole-based polymer systems, indicating the utility of the core scaffold.

Potential as Lead Structures and Tool Compounds in Chemical Biology and Methodology Development

The indole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in natural products and approved drugs. ijpsr.compcbiochemres.com Its ability to mimic protein structures and bind to various biological targets makes it an ideal starting point for designing tool compounds to probe biological processes and for developing new synthetic methodologies. ijpsr.comnih.gov

Derivatives of 2-arylindoles are being developed as specialized chemical probes to investigate complex biological systems. japsonline.com These compounds can be designed to interact with specific enzymes or receptors, allowing researchers to elucidate their roles in health and disease. For example, specific indole derivatives have been synthesized to act as efflux pump inhibitors in multidrug-resistant bacteria. japsonline.com By blocking these pumps, such compounds can restore the efficacy of conventional antibiotics and serve as tools to study the mechanisms of bacterial drug resistance.

Furthermore, indole-based scaffolds have been used to create hybrid molecules that target fundamental cellular processes. A notable example is the development of indole-quinoline hybrids designed to disrupt the bacterial proton motive force (PMF), a critical component of energy metabolism in bacteria. nih.gov Such compounds are invaluable for studying bacterial bioenergetics and for validating new antibacterial targets. The structural versatility of the this compound core allows for systematic modifications to optimize potency and selectivity for a given biological target. mdpi.com

The continuous demand for structurally diverse and complex molecules for drug discovery and materials science drives the development of new synthetic methods for functionalizing the indole core. researchgate.netorganic-chemistry.org The this compound scaffold serves as a model system for exploring and showcasing novel chemical transformations.

Recent advancements include transition metal-catalyzed C-H activation and cross-coupling reactions, which allow for the precise and efficient introduction of various functional groups onto the indole ring system. researchgate.net Methodologies such as carbonylative synthesis and ring-expansion reactions are providing access to previously unattainable indole structures. beilstein-journals.orgacs.org A particularly sophisticated area of research is the atroposelective synthesis of 2-arylindoles, which involves the controlled formation of axially chiral molecules. researchgate.net These stereochemically complex scaffolds are of great interest for developing chiral catalysts and probes for stereospecific biological interactions. researchgate.net Such fundamental research not only expands the chemical space around the indole nucleus but also provides the tools for future applied research. rsc.org

Emerging Research Avenues in Substituted Indole Chemistry

The field of indole chemistry is continuously evolving, with several exciting research avenues emerging. researchgate.netrsc.org A major focus is on developing more sustainable and efficient synthetic methods, including the use of photocatalysis, electrocatalysis, and organocatalysis to drive indole functionalization. researchgate.net These methods aim to reduce reliance on precious metal catalysts and minimize waste.

The exploration of C-H activation and functionalization at various positions on the indole ring remains a key area of research. researchgate.net While the C3-position is traditionally the most reactive, new strategies are enabling selective modifications at other positions, including C2, C4, and C7, leading to novel structural motifs. researchgate.netresearchgate.net Furthermore, the synthesis of multi-substituted and complex indole derivatives through multi-component reactions is gaining traction, as it allows for the rapid generation of molecular libraries for high-throughput screening in drug discovery and materials science. rsc.org The development of indole-based atropisomers and other three-dimensional structures represents a frontier in creating scaffolds with precisely controlled spatial arrangements for advanced applications. researchgate.netresearchgate.net

Strategies for the Synthesis of Highly Decorated Indoles

The creation of "highly decorated" indoles, molecules with multiple and varied substituents, is a significant focus of modern organic synthesis. These complex structures are often key to enhancing biological activity and tuning material properties. Several powerful strategies have emerged to meet this challenge.

Cascade Reactions: Also known as domino or tandem reactions, cascade sequences are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. acs.org This approach significantly improves step economy, reduces waste, and streamlines the synthesis of complex molecules. acs.org Examples of cascade strategies for indole synthesis include:

Palladium(II)-catalyzed C–H activation of 1,3-dienyl-substituted pyrroles. acs.org

Base-catalyzed condensation of fumaronitrile (B1194792) with 1,3-diketones. acs.org

Silver(I)-mediated dearomatization of 2-alkynylanilines triggering an alkyl-migration cascade. acs.org

Benzannulation Strategies: A key approach to constructing the indole core involves the formation of the benzene (B151609) ring onto a pre-existing pyrrole (B145914) nucleus, a process known as benzannulation. researchgate.net This can be achieved through both metal-catalyzed (e.g., Rh, Pd, Ru, Cu) and metal-free (e.g., Brønsted and Lewis acid catalysis) methods. researchgate.net Tandem benzannulation-cyclization strategies have been developed for the synthesis of highly substituted indoles. mit.edu These can involve the reaction of vinylketenes or aryl ketenes with ynamides or ynehydrazides, leading to highly substituted phenols through a pericyclic cascade mechanism. mit.edu

Multi-component Reactions: These reactions involve the simultaneous combination of three or more starting materials to form a single product, incorporating the majority of the atoms from the reactants. A notable example is the photo-induced copper-catalyzed three-component coupling of anilines, aryl acetylenes, and substituted benzoquinones to produce functionalized indoles. derpharmachemica.com

Oxidative Cascade Annulations: Transition metals, particularly rhodium(III), have been instrumental in developing oxidative cascade annulations. nih.gov These methods allow for the efficient construction of indole-fused polycycles through processes like dehydrogenative annulation and spirocyclization. nih.gov For instance, a domino [4+2] annulation/aza-Michael addition reaction has been developed using a Rh(III) catalyst to synthesize fused pyrimido[1,6-a]-indolone derivatives. nih.gov

Table 1: Comparison of Strategies for Highly Decorated Indole Synthesis

| Strategy | Key Features | Example Reaction Type | Catalyst/Reagent Examples |

|---|---|---|---|

| Cascade Reactions | Multiple bond formations in one pot, high step economy. acs.org | Palladium-catalyzed C-H activation/cyclization. acs.org | Pd(OAc)₂, Ag(I) salts. acs.org |

| Benzannulation | Construction of the benzene ring onto a pyrrole core. researchgate.net | Tandem benzannulation-cyclization. mit.edu | Rhodium, Palladium, Copper catalysts; Brønsted/Lewis acids. researchgate.net |

| Multi-component Reactions | Three or more reactants combine in a single step. derpharmachemica.com | Copper-catalyzed three-component coupling. derpharmachemica.com | CuCl. derpharmachemica.com |

| Oxidative Cascade Annulations | Formation of fused polycyclic indoles. nih.gov | Rhodium-catalyzed [4+2] annulation. nih.gov | [RhCp*Cl₂]₂. nih.gov |

Advancements in Regioselective Synthesis and Functionalization Techniques

The ability to control the position of new functional groups on the indole ring—a concept known as regioselectivity—is crucial for developing specific indole-based drugs and materials. Significant progress has been made in directing reactions to various positions of the indole scaffold.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for introducing functional groups onto the indole core, avoiding the need for pre-functionalized starting materials. frontiersin.org Transition metal catalysis, using metals like palladium, rhodium, and copper, has been a major driver of these advancements. researchgate.netsioc-journal.cn These methods have enabled the selective functionalization at nearly every position of the indole ring.

C2-Functionalization: While indole typically undergoes electrophilic substitution at the C3 position, strategies have been developed to achieve selective functionalization at the less reactive C2 position. researchgate.netthieme-connect.com Palladium-catalyzed oxidative linkage of two C-H bonds in N-arylimines provides a regioselective route to C2-substituted indoles. thieme-connect.com Another approach involves reversing the normal reactivity of the indole ring, a concept known as "umpolung," making the C2 and C3 positions electrophilic. nih.gov

C3-Functionalization: The C3 position is the most nucleophilic and therefore the most common site for functionalization. researchgate.netunimi.it Recent advances have focused on developing more efficient and selective methods, such as the direct sulfenylation of indoles at the C3 position to form C-S bonds, which are important for creating bioactive molecules. sioc-journal.cn Catalytic asymmetric Friedel-Crafts reactions are a powerful tool for the enantioselective introduction of substituents at the C3 position. nih.gov

Functionalization of the Carbocyclic Ring (C4-C7): Functionalizing the benzene portion of the indole ring (positions C4, C5, C6, and C7) is more challenging due to its lower reactivity compared to the pyrrole ring. sioc-journal.cn However, transition-metal-catalyzed C-H activation, often employing directing groups to guide the catalyst to the desired position, has enabled the development of methods for C-H functionalization within the carbocyclic ring. sioc-journal.cnnih.gov Notably, metal-free catalytic approaches, such as the Brønsted acid-catalyzed reaction of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, have been developed for the selective functionalization at the C6 position. frontiersin.org

Organocatalysis: In addition to metal catalysis, organocatalysis has emerged as a valuable tool for the functionalization of indoles. sioc-journal.cn While sometimes requiring higher catalyst loadings, organocatalysis offers advantages such as lower cost, reduced chemical waste, and the ability to control chirality, providing a complementary approach to metal-catalyzed methods, particularly for functionalization of the carbocyclic ring. sioc-journal.cn

Table 2: Overview of Regioselective Functionalization Techniques for Indoles

| Position | Challenge | Key Methodologies | Catalyst/Reagent Examples |

|---|---|---|---|

| C2 | Less reactive than C3. researchgate.net | Palladium-catalyzed C-H activation thieme-connect.com, Umpolung strategies nih.gov. | Pd(OAc)₂. thieme-connect.com |

| C3 | Most reactive position, controlling stereochemistry. researchgate.netunimi.it | Direct sulfenylation sioc-journal.cn, Asymmetric Friedel-Crafts reactions nih.gov. | Chiral metal complexes, organocatalysts. nih.gov |

| C4-C7 | Lower reactivity of the carbocyclic ring. sioc-journal.cn | Directed transition-metal-catalyzed C-H activation sioc-journal.cn, Metal-free Brønsted acid catalysis frontiersin.org. | Rhodium, Palladium catalysts with directing groups sioc-journal.cn, Brønsted acids frontiersin.org. |

The continued innovation in synthetic strategies and regioselective functionalization techniques promises to unlock new possibilities for the application of this compound and other tailored indole derivatives in science and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-ethylphenyl)-1H-indole, and how do their yields compare?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or Friedel–Crafts alkylation. For example, a route involving indole precursors and aryl halides via Suzuki–Miyaura coupling achieves ~67% yield, while alternative methods using Woollins' reagent with benzamide derivatives yield ~60–70% . A comparison of synthetic routes is summarized below:

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Suzuki–Miyaura coupling | 2-Bromoindole, 4-ethylphenyl boronic acid | 67 | |

| Woollins' reagent route | 4-Fluoro-N-(2-oxo-2-phenylethyl)benzamide | 65 |

Q. How is the structural identity of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For instance, XRD analysis reveals non-classical N–H···π interactions in the crystal lattice instead of hydrogen bonding, with a mean C–C bond distance of 0.003 Å and an R factor of 0.065 . Complementary techniques include NMR (aromatic protons at δ 7.2–7.8 ppm) and HRMS (ESI) for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies on this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Perform comparative analysis using standardized solvents (e.g., CDCl vs. DMSO-d).

- Validate purity via HPLC or TLC before spectral acquisition.

- Use computational tools (DFT calculations) to predict and match NMR shifts .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : The ethylphenyl group at position 2 directs electrophiles to position 5 or 7 due to steric and electronic effects. For example:

- Nitration with HNO/HSO favors position 5 (meta to the ethyl group).

- Halogenation (e.g., Br/FeCl) at position 7 can be achieved under kinetic control.

- Computational modeling (e.g., Fukui indices) predicts reactivity patterns .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in anti-inflammatory research?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications at positions 3 (e.g., methyl, halogen) and the ethyl group (e.g., cyclopropyl, hydroxyl).

- Step 2 : Test COX-2 inhibition in vitro (IC assays) and in vivo (carrageenan-induced paw edema model).

- Step 3 : Correlate electronic parameters (Hammett σ values) with activity. For example, electron-withdrawing groups at position 3 enhance potency by 2–3 fold .

Data Analysis and Interpretation

Q. What crystallographic parameters indicate non-classical interactions in this compound?

- Key Observations :

- N–H···π distances: 3.2–3.5 Å (shorter than van der Waals radii).

- Dihedral angle between indole and ethylphenyl rings: 85–90°, indicating orthogonal stacking.

- These features stabilize the crystal lattice and influence solubility .

Q. How do substituents on the indole core affect fluorescence properties?

- Experimental Design :

- Synthesize derivatives with electron-donating (e.g., -OCH) or withdrawing (-NO) groups.

- Measure fluorescence quantum yield () in polar vs. nonpolar solvents.

- Example : A methoxy group at position 5 increases by 40% in acetonitrile due to enhanced conjugation .

Future Research Directions

Q. What are underexplored applications of this compound in materials science?

- Proposal : The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Key steps:

- Characterize charge mobility via time-resolved microwave conductivity (TRMC).

- Fabricate thin-film transistors and compare performance with polythiophene derivatives .

Q. How can biocatalytic methods improve the sustainability of synthesizing this compound?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.